![molecular formula C17H22FN5O3S B2435467 4-fluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1203024-21-8](/img/structure/B2435467.png)
4-fluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
“4-fluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Scientific Research Applications
Schiff Bases and Their Biological Functions
Schiff bases are organic compounds with the general structural formula R₂C=NR₁. They are synthesized by condensing carbonyl compounds (C=O) with amines (NH₂), resulting in a carbon-nitrogen double bond (azomethine or imine functionality). Here’s a brief overview of their significance:
Structural Characteristics: Schiff bases exhibit unsaturated -C=N- bonds, making them easily coordinated with various metal ions. Their flexible coordination mode and diverse applications make them favored ligands .
Biological Functions: Schiff bases have been studied for their biological activities. The azomethine groups attached to the nitrogen atom form strong hydrogen bonds with various cellular constituents, affecting cell metabolism and leading to desired effects .
Pharmacological Applications of 4-Fluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Now, let’s explore specific applications of this compound:
A. Antitumor Activity:- Schiff bases, including our compound of interest, have been investigated for their antitumor properties. Researchers have synthesized and tested various Schiff bases for cytotoxicity against human tumor cell lines . Further studies could explore the potential of our compound in cancer therapy.
properties
IUPAC Name |
4-fluoro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O3S/c1-13-21-16(12-17(22-13)23-8-10-26-11-9-23)19-6-7-20-27(24,25)15-4-2-14(18)3-5-15/h2-5,12,20H,6-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSROVCOZYNHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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